N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O4S/c1-28-16-6-2-4-12-8-17(30-20(12)16)21(27)26(11-14-5-3-7-29-14)22-25-19-15(24)9-13(23)10-18(19)31-22/h2,4,6,8-10,14H,3,5,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABVDJHACGUWSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N(CC3CCCO3)C4=NC5=C(C=C(C=C5S4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring, like the one in this molecule, have been found to have diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole-containing compounds generally interact with their targets by donating or accepting electrons, undergoing nucleophilic or oxidation reactions. The thiazole ring’s aromaticity allows for the delocalization of a lone pair of π-electrons of the sulfur atom, which can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution.
Biochemical Pathways
Thiazole-containing compounds can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems. For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators.
Pharmacokinetics
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : The benzothiazole structure is formed through cyclization reactions involving 2-aminothiophenol and carboxylic acid derivatives.
- Fluorination : The introduction of fluorine atoms can be achieved through electrophilic fluorination methods.
- Amide Coupling : The benzofuran moiety is attached via amide coupling reactions, often using coupling agents like EDCI and HOBt.
Anticancer Properties
Research into the anticancer properties of related compounds has shown promising results. For instance, dihydrobenzofuran derivatives have been evaluated against a panel of 60 human tumor cell lines. Notably, compounds with similar structures demonstrated significant cytotoxicity, particularly against leukemia and breast cancer cell lines .
The average GI(50) values (the concentration required for 50% growth inhibition) for some derivatives were below 10 nM in breast cancer cell lines, indicating strong potential as anticancer agents .
The biological activity of this compound may involve:
- Enzyme Inhibition : Targeting specific enzymes that play crucial roles in cancer cell proliferation.
- Receptor Binding : Interacting with receptors to modulate signaling pathways associated with tumor growth.
- Signal Transduction Modulation : Altering pathways that affect cellular responses to external stimuli.
Case Studies and Research Findings
- In Vitro Studies : A study on benzofuran derivatives highlighted that structural modifications could significantly enhance anticancer activity. Compounds with specific substitutions showed selective cytotoxicity against various cancer cell lines .
- Antifungal Activity : Some benzofuran compounds have also been evaluated for antifungal properties. For example, a benzofuran-triazole hybrid exhibited significant antifungal activity against brown rot fungi at concentrations as low as 500 ppm .
- Comparative Studies : Comparative analyses with other thiazole derivatives have shown that the introduction of specific functional groups can enhance biological activity. For instance, thiazole derivatives have been reported to possess anti-tumor and anti-inflammatory properties .
Data Table
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Dihydrobenzofuran Derivative | Structure | Anticancer | <10 |
| Benzofuran-Triazole Hybrid | Structure | Antifungal | 500 ppm |
Scientific Research Applications
Anticancer Properties
Research indicates that N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide has demonstrated potential as an anticancer agent. It is believed to exert its effects through the inhibition of specific enzymes involved in cancer cell proliferation and survival.
Case Studies
-
In Vitro Studies : A study showed that this compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. It potentiated the effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), suggesting its role in combination therapies.
- Table 1: Cytotoxic Effects Against Cancer Cell Lines
Cell Line IC50 (µM) Effect with MMS/TMZ HeLa 15 Enhanced MCF-7 20 Enhanced - ADME Profile : The compound displayed favorable absorption, distribution, metabolism, and excretion (ADME) properties in animal models. In vivo studies indicated good plasma and brain exposure following administration at a dose of 30 mg/kg.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the compound's structure can significantly influence its biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituent on Benzothiazole | Alters potency against APE1 |
| Variation in Tetrahydrofuran Group | Impacts overall cytotoxicity |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Carboxamide Derivatives with Benzothiazole/Benzofuran Moieties
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 308292-73-1)
- Molecular Formula : C₁₄H₁₂N₂O₂S (vs. C₂₁H₁₈F₂N₂O₄S for the title compound).
- Key Differences: Substituents: The dimethylbenzothiazole lacks fluorine atoms and the THF-methyl group. Solubility: Water solubility is 0.4 µg/mL at pH 7.4 . The title compound’s larger size and fluorination likely reduce solubility further.
Triazole and Thiadiazole-Based Analogues
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () share structural motifs with the title compound:
- Fluorine Substitution : Both utilize difluorophenyl groups, enhancing lipophilicity and metabolic resistance .
- rigid aromatic systems in the title compound) .
- Synthesis : Both classes employ nucleophilic addition reactions (e.g., isothiocyanate coupling) but diverge in cyclization steps (e.g., triazole formation vs. carboxamide alkylation) .
Thiazolecarboxamide Pesticides ()
Examples like thifluzamide (N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methyl-4-trifluoromethyl-5-thiazolecarboxamide) highlight agrochemical applications:
- Fluorine/Trifluoromethoxy Groups : These substituents improve pesticidal activity by resisting degradation. The title compound’s 4,6-difluorobenzo[d]thiazole may similarly enhance environmental stability .
- Structural Divergence : Thifluzamide’s thiazole core contrasts with the benzothiazole-benzofuran system, which may offer distinct binding modes in biological targets.
Benzothiadiazole/Oxadiazole Materials ()
Compounds like DTCPB (benzo[c][1,2,5]thiadiazole-4-carbonitrile derivatives) are used in optoelectronics:
- Electron-Deficient Cores : Benzothiadiazoles and benzothiazoles both stabilize charge transport, but the title compound’s methoxy and THF groups could introduce steric hindrance absent in DTCPB .
- Fluorine Impact : Fluorine in DTCPB improves π-stacking; the title compound’s difluoro substitution may similarly enhance crystallinity or intermolecular interactions .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : The title compound’s THF-methyl group introduces complexity in alkylation steps, contrasting with simpler N-alkylation in triazole derivatives .
- Biological Relevance : Fluorine and methoxy groups may enhance blood-brain barrier penetration compared to dimethyl-substituted analogs .
- Material Science Potential: While benzothiadiazoles () excel in optoelectronics, the title compound’s fused benzothiazole-benzofuran system could offer unique charge-transport properties for organic semiconductors.
Q & A
Basic Research Questions
Q. What are the recommended synthesis strategies for this compound, and how can reaction yields be optimized?
- Answer : The synthesis involves multi-step organic reactions, typically starting with the preparation of the benzothiazole intermediate. Key steps include:
Benzothiazole formation : Condensation of 4,6-difluoro-2-aminobenzo[d]thiazole (precursor) with appropriate electrophiles under acidic conditions .
Amide coupling : Reacting the benzothiazole intermediate with 7-methoxybenzofuran-2-carboxylic acid using coupling agents like EDCI/HOBt or thionyl chloride for activation .
N-Alkylation : Introducing the tetrahydrofuran-2-ylmethyl group via nucleophilic substitution or reductive amination, using solvents like DMF or dichloromethane .
- Optimization : Use catalytic bases (e.g., triethylamine) and inert atmospheres to minimize side reactions. Purification via column chromatography or recrystallization improves yield .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to verify connectivity of the benzothiazole, benzofuran, and tetrahydrofuran moieties .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] peak) .
- X-ray crystallography : Resolve ambiguous stereochemistry or regioselectivity issues .
Q. What factors influence the compound’s stability in solution?
- Answer : Stability is affected by:
- Electron-donating groups : The 7-methoxy group enhances benzofuran ring stability but may increase susceptibility to oxidative degradation .
- Solvent choice : Polar aprotic solvents (e.g., DMSO) stabilize the amide bond, while protic solvents (e.g., ethanol) may promote hydrolysis .
- pH : Neutral to slightly acidic conditions prevent deprotonation of the benzothiazole nitrogen .
Advanced Research Questions
Q. How can regioselectivity challenges during N-alkylation be addressed?
- Answer : To control regioselectivity:
- Protecting groups : Temporarily block reactive sites (e.g., benzothiazole NH) with Boc or Fmoc groups .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Computational modeling : Predict steric/electronic preferences using DFT calculations .
Q. What methodologies resolve contradictions in observed reactivity across studies?
- Answer : Discrepancies (e.g., divergent nucleophilic attack sites) can be resolved by:
- Isotopic labeling : Track reaction pathways using F or C-labeled intermediates .
- Kinetic studies : Compare activation energies under varying conditions (temperature, solvent) .
- Cross-study validation : Replicate conflicting experiments with standardized protocols .
Q. How can computational models predict the compound’s interaction with biological targets?
- Answer : Use:
- Molecular docking : Identify binding poses in enzyme active sites (e.g., kinases or proteases) .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
- QSAR models : Corlate structural features (e.g., fluorine substituents) with bioactivity data .
Q. What strategies mitigate byproduct formation during amide coupling?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
